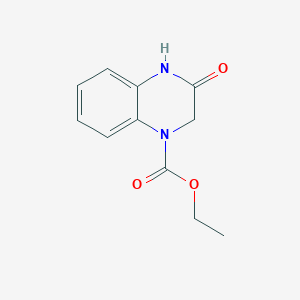

ethyl 3-oxo-3,4-dihydro-1(2H)-quinoxalinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-oxo-3,4-dihydro-1(2H)-quinoxalinecarboxylate, also known as Ethyl quinoxaline-3-carboxylate, is a heterocyclic organic compound that contains a quinoxaline ring. It has been widely used in scientific research due to its unique chemical properties and biological activities.

Applications De Recherche Scientifique

Antimicrobial Activity

Quinoxaline derivatives have been explored for their antimicrobial properties. In a study by Gupta et al., a series of quinoxaline derivatives were synthesized by modifying the C-3 methyl group of the 2-hydroxy-3-methylquinoxaline nucleus . The synthesis involved bromination followed by attachment of p-hydroxy benzaldehydes to yield 3(4-formyl phenoxymethyl)-quinoxaline-(1H)-2-one. These compounds were then condensed with substituted aromatic amines to form Schiff bases of 3-methylquinoxalin-2(1H)-one. The synthesized compounds were evaluated for antimicrobial activity.

Antiviral Applications

While specific studies on ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate are scarce, quinoxaline derivatives in general have shown antiviral potential. For instance, the compound (S)-2-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-quinoxaline-1-carboxylic acid isopropyl ester has been investigated in antiviral combinations . Further research is needed to explore the antiviral properties of this specific compound.

Drug Design and Analog Development

The synthesis of 3-methyl quinoxalin-2-one derivatives (such as GG1, GG2, GG3, GG4, and GG5) has been attempted with the goal of improving drug efficacy through analog-based drug design . These efforts aim to create better drugs by modifying the quinoxaline nucleus. Structural characterization using IR, mass spectrometry, and 1H NMR analysis is essential for understanding their potential applications.

Other Potential Fields

While not extensively studied, quinoxaline derivatives have also been associated with anticancer, antituberculosis, antimalarial, and anti-inflammatory properties . However, specific investigations into the applications of ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate in these areas remain limited.

Mécanisme D'action

Target of Action

Related compounds have been used in the treatment of hiv infections, suggesting potential targets could be enzymes or proteins involved in the hiv replication process .

Mode of Action

If it is similar to related compounds, it may interact with its targets to inhibit key processes, such as viral replication in the case of hiv .

Result of Action

Related compounds have been used in antiviral combinations, suggesting that this compound may have similar antiviral effects .

Propriétés

IUPAC Name |

ethyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-16-11(15)13-7-10(14)12-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPXTRVOZXWMSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-naphthyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5061956.png)

![4-chloro-3-[(diphenylacetyl)amino]-N-phenylbenzamide](/img/structure/B5061969.png)

![sec-butyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5061991.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062002.png)

![N-(2,6-dimethylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5062012.png)

![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5062013.png)

![N-(2-fluorophenyl)-2-[2-oxo-1-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5062032.png)

![N-[(1-isopropyl-4-piperidinyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5062035.png)

![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B5062036.png)

![isopropyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5062045.png)

![N-{1-[1-(cyclopropylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5062051.png)